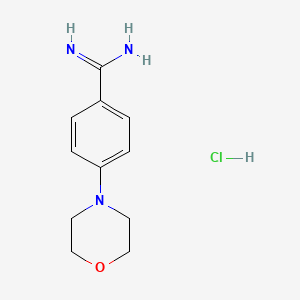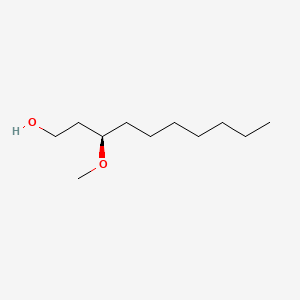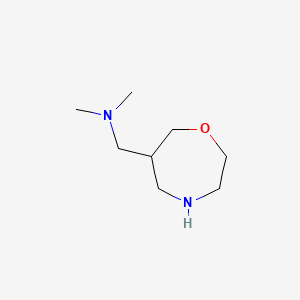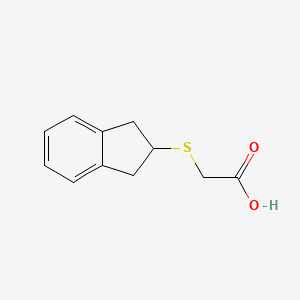
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetic organic compound characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an N-hydroxyacrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves the following steps:
Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of hydrazine with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to form the hydrazinecarbonyl intermediate.
Coupling with N-hydroxyacrylamide: The intermediate is then reacted with N-hydroxyacrylamide in the presence of a base, such as sodium hydroxide, to form the final product. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and hydrazides.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cancer cell proliferation.
Biological Studies: The compound is used in cell-based assays to investigate its effects on cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: It serves as a tool compound to study the molecular mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide: can be compared with other HDAC inhibitors such as:
Uniqueness
Eigenschaften
CAS-Nummer |
1223593-85-8 |
|---|---|
Molekularformel |
C10H11N3O3 |
Molekulargewicht |
221.216 |
IUPAC-Name |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI-Schlüssel |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
Synonyme |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)



![(3S,10R,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B595616.png)






![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)

